![molecular formula C16H12ClN3O B5719596 3-{[(E)-(2-chlorophenyl)methylidene]amino}-2-methylquinazolin-4(3H)-one](/img/structure/B5719596.png)
3-{[(E)-(2-chlorophenyl)methylidene]amino}-2-methylquinazolin-4(3H)-one
描述
3-{[(E)-(2-chlorophenyl)methylidene]amino}-2-methylquinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazoline family This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(E)-(2-chlorophenyl)methylidene]amino}-2-methylquinazolin-4(3H)-one typically involves the condensation of 2-methyl-4(3H)-quinazolinone with 2-chlorobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The reaction mixture is heated to promote the formation of the imine bond between the amino group of the quinazolinone and the aldehyde group of the chlorobenzaldehyde.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
3-{[(E)-(2-chlorophenyl)methylidene]amino}-2-methylquinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the imine group to an amine group, resulting in the formation of 3-{[(2-chlorophenyl)methyl]amino}-2-methylquinazolin-4(3H)-one.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Quinazoline derivatives with different oxidation states.
Reduction: 3-{[(2-chlorophenyl)methyl]amino}-2-methylquinazolin-4(3H)-one.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
科学研究应用
3-{[(E)-(2-chlorophenyl)methylidene]amino}-2-methylquinazolin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
作用机制
The mechanism of action of 3-{[(E)-(2-chlorophenyl)methylidene]amino}-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.
相似化合物的比较
Similar Compounds
- 3-{(E)-[(2,4-dihydroxyphenyl)methylidene]amino}-2-methylquinazolin-4(3H)-one
- 3-{(E)-[(2,3-dihydroxyphenyl)methylidene]amino}-2-methylquinazolin-4(3H)-one
- 3-[(E)-benzylideneamino]-2-methylquinazolin-4(3H)-one
Uniqueness
3-{[(E)-(2-chlorophenyl)methylidene]amino}-2-methylquinazolin-4(3H)-one is unique due to the presence of the chlorophenyl group, which imparts distinct chemical properties and potential biological activities. The chlorophenyl group can enhance the compound’s lipophilicity, influencing its interaction with biological membranes and molecular targets.
属性
IUPAC Name |
3-[(E)-(2-chlorophenyl)methylideneamino]-2-methylquinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O/c1-11-19-15-9-5-3-7-13(15)16(21)20(11)18-10-12-6-2-4-8-14(12)17/h2-10H,1H3/b18-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISLGHJROOAYBMJ-VCHYOVAHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1N=CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CC=CC=C2C(=O)N1/N=C/C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601324475 | |
| Record name | 3-[(E)-(2-chlorophenyl)methylideneamino]-2-methylquinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601324475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49646716 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
112447-50-4 | |
| Record name | 3-[(E)-(2-chlorophenyl)methylideneamino]-2-methylquinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601324475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


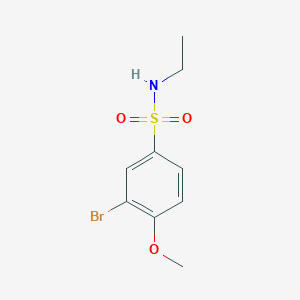
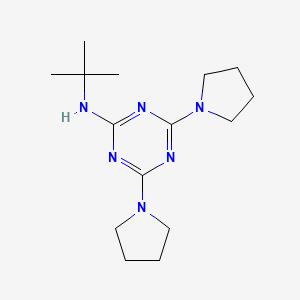
![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5719533.png)
![N-(3-chloro-2-methylphenyl)-N'-[(1-ethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5719544.png)
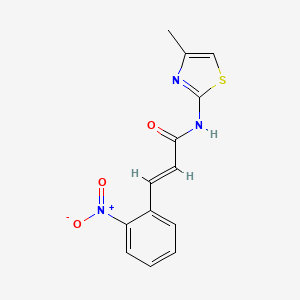
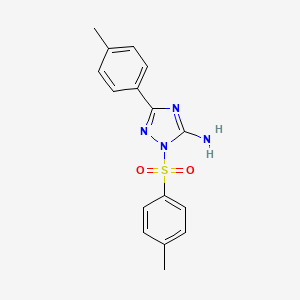
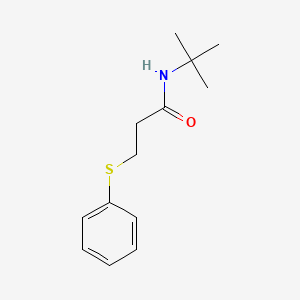
![N'-{[2-(4-tert-butylphenoxy)propanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5719574.png)
![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-N'-(2-pyridinylmethyl)ethanediamide](/img/structure/B5719577.png)
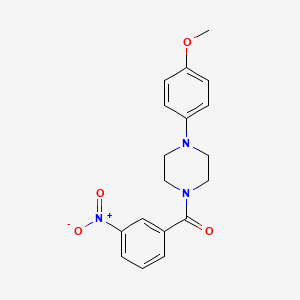
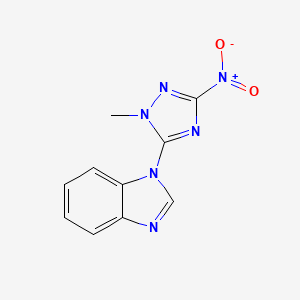
![N-[3-(methylthio)phenyl]-4-nitrobenzamide](/img/structure/B5719604.png)
![N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B5719606.png)
![2-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5719617.png)
